N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
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Overview
Description
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that features a unique combination of thiophene rings and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene derivatives, which can be synthesized through methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . These thiophene derivatives are then reacted with oxalyl chloride to form the oxalamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the oxalamide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can be compared to other thiophene-based compounds, such as:
Thiophene-2-carboxamide: Similar in structure but lacks the oxalamide group.
Thiophene-3-carboxamide: Similar but with different substitution patterns on the thiophene ring.
N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(1-phenylethyl)oxalamide: Lacks the second thiophene ring.
The uniqueness of this compound lies in its combination of two thiophene rings and an oxalamide group, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFZUTQDKVMCBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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